5-bromo-2-(1H-pyrrol-1-yl)pyridine CAS number
5-bromo-2-(1H-pyrrol-1-yl)pyridine CAS number
An In-Depth Technical Guide to 5-bromo-2-(1H-pyrrol-1-yl)pyridine
This guide provides a comprehensive technical overview of 5-bromo-2-(1H-pyrrol-1-yl)pyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, applications, and safe handling protocols, grounding our discussion in established scientific principles and field-proven insights.
Core Compound Identity and Significance
5-bromo-2-(1H-pyrrol-1-yl)pyridine is a substituted pyridine derivative. The structure incorporates a pyridine ring, a foundational scaffold in numerous biologically active compounds, which is functionalized with both a bromine atom and a pyrrole group. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions. The 2-pyrrol-1-yl substituent significantly influences the molecule's electronic properties and steric profile, making it a valuable intermediate for creating complex molecular architectures.
The strategic placement of these functional groups allows for precise modification, making this compound a key intermediate in the synthesis of novel molecules with potential therapeutic applications, particularly in the fields of neuroscience and oncology.[1] Its structure is designed for effective interaction with biological targets.[1]
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of 5-bromo-2-(1H-pyrrol-1-yl)pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 383142-29-8 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | |
| InChI Key | FFSASABTRPXORW-UHFFFAOYSA-N | |
| MDL Number | MFCD01935102 | |
| Appearance | Typically a solid (powder or crystal) | [4] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of N-aryl heterocycles like 5-bromo-2-(1H-pyrrol-1-yl)pyridine is often achieved through C-N cross-coupling reactions. A prevalent and effective method involves the nucleophilic aromatic substitution (SNAᵣ) of an activated pyridine ring.
Proposed Synthesis: Nucleophilic Aromatic Substitution
A logical and commonly employed route would be the reaction of a highly reactive halopyridine, such as 5-bromo-2-fluoropyridine, with pyrrole in the presence of a suitable base. The fluorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to nucleophilic attack by the pyrrole anion.
Experimental Protocol: Synthesis of 5-bromo-2-(1H-pyrrol-1-yl)pyridine
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Reagent Preparation : In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.2 equivalents) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Deprotonation : Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the stirred solution at 0 °C. The causality here is critical: the strong base deprotonates the pyrrole to form the pyrrolide anion, a much more potent nucleophile required to attack the electron-deficient pyridine ring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the anion.
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Coupling Reaction : Dissolve 5-bromo-2-fluoropyridine (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture. The choice of 5-bromo-2-fluoropyridine is deliberate; the high electronegativity of fluorine makes the C2 position highly electrophilic and prime for substitution.[8]
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Reaction Monitoring & Work-up : Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, cool the reaction to room temperature and carefully quench it by adding water.
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Extraction & Purification : Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should then be purified by flash column chromatography on silica gel to yield the final compound.[8]
Caption: Workflow for the synthesis of 5-bromo-2-(1H-pyrrol-1-yl)pyridine.
Applications in Research and Drug Development
Substituted pyridines are privileged structures in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions.[9] 5-bromo-2-(1H-pyrrol-1-yl)pyridine is not an end-product but a crucial intermediate, valued for its synthetic versatility.
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Scaffold for Cross-Coupling Reactions : The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[10] This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position of the pyridine ring, rapidly generating libraries of novel compounds for biological screening.[6]
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Bioisosteric Replacement : The pyrrolopyridine core can act as a bioisostere for other bicyclic aromatic systems, such as indole or purine. This strategy is used by medicinal chemists to modulate a compound's physicochemical properties—like solubility, lipophilicity, and metabolic stability—to improve its pharmacokinetic and pharmacodynamic profile.[9]
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Fragment-Based Drug Discovery : As a "fragment," this molecule can be used in screening assays to identify initial weak-binding interactions with a protein target. The synthetic handles (the bromine and the pyridine nitrogen) then provide clear vectors for growing the fragment into a more potent lead compound. This approach is central to modern drug discovery pipelines.[1]
Caption: Role as an intermediate in generating diverse chemical entities.
Safety, Handling, and Storage
As a brominated heterocyclic compound, 5-bromo-2-(1H-pyrrol-1-yl)pyridine requires careful handling. While a specific Safety Data Sheet (SDS) is not detailed in the search results, established protocols for related chemicals provide a strong framework for safe practice.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
-
Health Hazards : Similar compounds are classified as harmful if swallowed and can cause skin and serious eye irritation.[12][13] Avoid breathing dust, fumes, or vapors.[11][14] Direct contact with skin and eyes must be avoided.
-
First Aid :
-
In case of skin contact : Immediately wash with plenty of soap and water.[11][15]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][15]
-
If inhaled : Move the person to fresh air.[15]
-
If swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[12][15]
-
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][16]
This self-validating protocol ensures that risks are minimized through engineering controls (fume hood), administrative controls (training), and PPE, forming a robust system for laboratory safety.
References
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Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
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AOBChem . 5-Bromo-1-trisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine. [Link]
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Oakwood Chemical . 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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Royal Society of Chemistry . Metal-free synthesis of substituted pyridines and pyrimidines. [Link]
-
ResearchGate . (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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MDPI . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
-
PubChemLite . 5-bromo-2-(1h-pyrazol-1-yl)pyridine. [Link]
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PMC (PubMed Central) . Recent Advances in Pyrimidine-Based Drugs. [Link]
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ResearchGate . Pyridones in drug discovery: Recent advances. [Link]
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